
3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione is an organic compound with a unique structure that includes a cyclobutene ring and a dimethylhydrazinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with 2,2-dimethylhydrazine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The reaction mixture is usually heated to facilitate the formation of the desired compound .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The dimethylhydrazinyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutene-1,2-dione derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3,4-Dimethoxy-3-cyclobutene-1,2-dione: Used in the synthesis of dyes and other organic compounds.
Uniqueness
3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione is unique due to its dimethylhydrazinyl group, which imparts distinct chemical properties and reactivity compared to other cyclobutene derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
128628-24-0 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-(2,2-dimethylhydrazinyl)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C6H8N2O2/c1-8(2)7-4-3-5(9)6(4)10/h3,7H,1-2H3 |
InChI Key |
UXPWWOLLCBDNGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC1=CC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



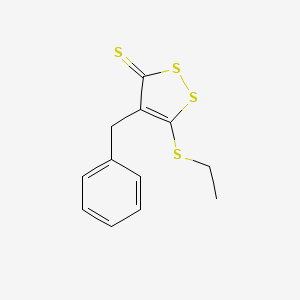
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)

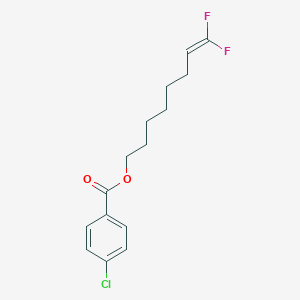
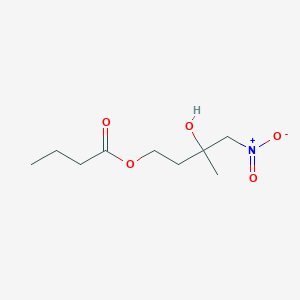
![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)


![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
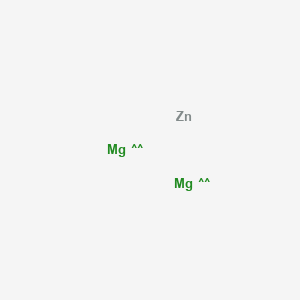
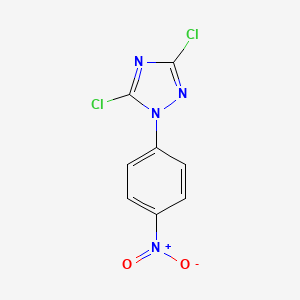
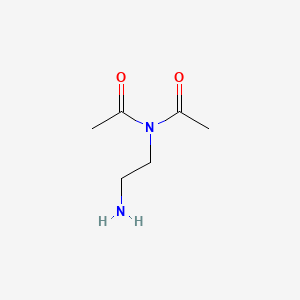
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
